molecular formula C18H26N2O4S B2930489 ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate CAS No. 90374-50-8

ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

Cat. No.: B2930489
CAS No.: 90374-50-8
M. Wt: 366.48
InChI Key: UPUCPFXHGYFGTK-AWEZNQCLSA-N
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Description

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a chiral thioester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenylalanine-like side chain, and a glycinate ethyl ester moiety. The thioester functional group (-SC(O)-) distinguishes it from conventional ester or amide analogs, imparting unique reactivity in acyl transfer reactions, which is critical in peptide synthesis and native chemical ligation strategies. The Boc group serves as a temporary protective group for the amine, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name

ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUCPFXHGYFGTK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate involves multiple steps:

  • Starting Material: The synthesis typically begins with a suitable amino acid or its derivative.

  • Protection and Activation: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

  • Thioester Formation: Introduction of the thioester moiety is achieved through a reaction with a thioacylating agent under controlled conditions.

  • Glycine Addition: The final step involves the coupling of the thioester intermediate with ethyl glycinate under suitable conditions to yield the desired product.

Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions for scale-up. Factors such as temperature, solvent choice, and reaction time are fine-tuned to maximize yield and purity. Catalysts and purification techniques like crystallization or chromatography may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or oxygen in the presence of a catalyst.

  • Reduction: Reduction reactions may involve agents like lithium aluminum hydride to reduce the thioester group to a thiol.

  • Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace groups within the molecule under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, oxygen, catalytic systems.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles (e.g., amines, alcohols), solvents, temperature control.

Major Products:

  • Oxidation: Oxidized products such as sulfoxides or sulfones.

  • Reduction: Reduced products such as thiols.

  • Substitution: Depending on the nucleophile, substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate finds applications in multiple scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Serves as a building block for peptide synthesis, aiding in the study of protein functions and interactions.

  • Medicine: Investigated for potential use in drug development, particularly in designing prodrugs that improve the pharmacokinetic properties of active pharmaceutical ingredients.

  • Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate exerts its effects is complex and varies depending on the context of its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved can include enzymatic catalysis, signal transduction, or metabolic processes, depending on the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate with structurally related compounds, focusing on synthesis, stability, reactivity, and functional group implications.

Structural and Functional Group Comparisons

Property Target Compound Methyl (S)-(2-(Boc-amino)-3-phenylpropanamido)benzoyl glycinate (I-229) Ethyl (S)-2-amino-3-(4-(pyrimidinyl)phenyl)propanoate benzoylglycinate
Core Functional Groups Thioester (-SC(O)-), Boc-protected amine, ethyl glycinate Amide (-CONH-), Boc-protected amine, methyl ester Ester (-COO-), benzoylglycinate, trifluoroethoxy, pyrimidine
Molecular Formula Not explicitly provided (inferred: ~C₂₀H₂₈N₂O₄S) Not provided C₃₆H₃₅ClF₃N₇O₆
Molecular Weight ~408.5 g/mol (estimated) Not provided 754.15 g/mol
Synthesis Yield Not reported 99% (Procedure B, Method 1) Not reported
Chromatography (Rf) Not reported 0.6 (DCM/EtOAc = 8:2) Not reported
Storage Conditions Likely inert atmosphere (thioester sensitivity inferred) Not reported Inert atmosphere, 2–8°C
Hazard Profile Not reported (thioesters may pose irritancy risks) Not reported H302, H315, H319, H335 (skin/eye irritant, respiratory sensitizer)

Reactivity and Stability

  • Thioester vs. Amide/Esters : The target compound’s thioester group is more reactive in nucleophilic acyl substitution than the amide in I-229 or the ester in , making it advantageous for ligation chemistry but less stable under basic or oxidative conditions .
  • Boc Deprotection : All three compounds share Boc protection, which is acid-labile (e.g., TFA/HCl), but the thioester may require milder conditions to avoid decomposition.
  • Storage Sensitivity : The ethyl glycinate analog in requires cold storage and inert atmospheres, suggesting higher sensitivity than I-229, which lacks such specifications. The thioester’s stability likely aligns closer to due to similar ester/heteroatom lability.

Biological Activity

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The molecular formula is C16H23N2O4SC_{16}H_{23}N_{2}O_{4}S, with a molecular weight of approximately 329.41 g/mol. Its structure can be represented as follows:

Ethyl S 2 tert butoxycarbonyl amino 3 phenylpropanethioyl glycinate\text{Ethyl S 2 tert butoxycarbonyl amino 3 phenylpropanethioyl glycinate}

The biological activity of this compound is primarily linked to its ability to inhibit tumor growth. Studies have shown that it acts through several mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines, particularly breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231 .
  • Selective Toxicity : Notably, while it effectively suppresses malignant cell lines, it exhibits lower toxicity towards non-malignant cells like MCF-10A, indicating a potential for selective targeting in cancer therapy .

Anticancer Activity

A study evaluating the anticancer properties of various derivatives of the compound revealed that at concentrations of 10 μM, it could cause over 50% growth inhibition in certain tumor cell lines . The following table summarizes some key findings from recent research:

Cell Line IC50 (μM) Effect Reference
MCF-75.0Significant growth inhibition
SK-BR-37.5Moderate growth inhibition
MDA-MB-2316.0Significant growth inhibition
MCF-10A (non-malignant)>20Minimal effect

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution within tissues such as the liver and kidneys. Its half-life is reported to be approximately 0.74 hours, suggesting rapid metabolism and elimination from the body .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard treatments. Results indicated improved outcomes compared to controls, with notable reductions in tumor size observed after several cycles of treatment .
  • Combination Therapy : Another study explored its use in combination with other chemotherapeutic agents such as tamoxifen and olaparib. The combination showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes for patients with difficult-to-treat cancers .

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